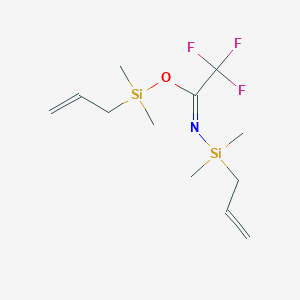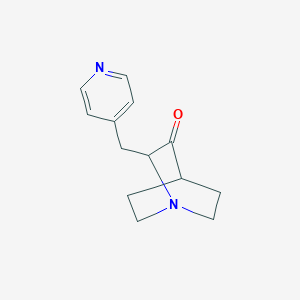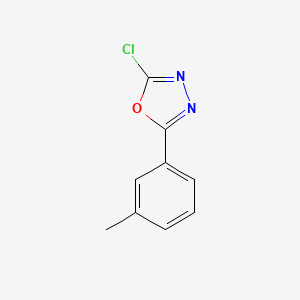
1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections.
Preparation Methods
The synthesis of 1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps:
Fluorination: The addition of fluorine atoms at specific positions on the quinolone ring.
Azetidinylation: The attachment of the azetidinyl group to the quinolone core.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinolone core.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and azetidinyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the synthesis of other quinolone derivatives.
Mechanism of Action
The antibacterial activity of 1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
1-Cyclopropyl-6,8-difluoro-7-(3-(methylamino)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitutions and modifications on the quinolone core. Similar compounds include:
Ciprofloxacin: Another quinolone antibiotic with a different substitution pattern.
Levofloxacin: A fluoroquinolone with a different stereochemistry.
Moxifloxacin: A quinolone with additional modifications for enhanced activity.
These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and clinical uses.
Properties
CAS No. |
124668-42-4 |
|---|---|
Molecular Formula |
C17H17F2N3O3 |
Molecular Weight |
349.33 g/mol |
IUPAC Name |
1-cyclopropyl-6,8-difluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17F2N3O3/c1-20-8-5-21(6-8)15-12(18)4-10-14(13(15)19)22(9-2-3-9)7-11(16(10)23)17(24)25/h4,7-9,20H,2-3,5-6H2,1H3,(H,24,25) |
InChI Key |
QSNYNWOQOIJCFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)

![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)


![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)

